1H-Pyrazol-4-amine, 3-(4-methoxyphenyl)-
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Overview
Description
1H-Pyrazol-4-amine, 3-(4-methoxyphenyl)- is a heterocyclic organic compound that features a pyrazole ring substituted with an amino group at the 4-position and a 4-methoxyphenyl group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents .
Preparation Methods
The synthesis of 1H-Pyrazol-4-amine, 3-(4-methoxyphenyl)- can be achieved through various synthetic routes. One common method involves the reaction of hydrazines with enaminones, followed by cyclization to form the pyrazole ring . Another approach includes the condensation of substituted phenylhydrazines with β-diketones under acidic conditions, leading to the formation of the desired pyrazole derivative . Industrial production methods often employ these synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1H-Pyrazol-4-amine, 3-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Scientific Research Applications
1H-Pyrazol-4-amine, 3-(4-methoxyphenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazol-4-amine, 3-(4-methoxyphenyl)- involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as p38MAPK and COX, which are involved in inflammatory pathways . The compound also exhibits binding affinity to certain receptors, leading to the modulation of cellular signaling pathways that are crucial in cancer progression .
Comparison with Similar Compounds
1H-Pyrazol-4-amine, 3-(4-methoxyphenyl)- can be compared with other similar compounds, such as:
3-(1H-benzo[d]imidazole-2-yl)-1H-pyrazol-4-amine: This compound is a potent syk inhibitor used in the treatment of hematological malignancies.
3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine: Known for its pharmaceutical applications, particularly in the development of anti-inflammatory drugs.
4-(4-Methoxyphenyl)-1H-pyrazol-3-amine: Similar in structure but differs in the position of the amino group, affecting its reactivity and biological activity.
The uniqueness of 1H-Pyrazol-4-amine, 3-(4-methoxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
91857-87-3 |
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Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C10H11N3O/c1-14-8-4-2-7(3-5-8)10-9(11)6-12-13-10/h2-6H,11H2,1H3,(H,12,13) |
InChI Key |
ZQDAPLKIZRXZAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NN2)N |
Origin of Product |
United States |
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